Dehydroevodiamine Hydrochloride

Description

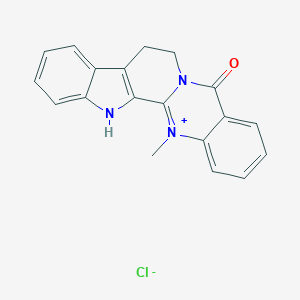

Structure

3D Structure of Parent

Properties

CAS No. |

111664-82-5 |

|---|---|

Molecular Formula |

C19H16ClN3O |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one;hydrochloride |

InChI |

InChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H |

InChI Key |

SVOMSEHNGXLQRU-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-] |

Related CAS |

67909-49-3 (Parent) |

Synonyms |

dehydroevodiamine dehydroevodiamine chloride |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Dehydroevodiamine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of dehydroevodiamine (B150072) hydrochloride (DHED-HCl), a quinazoline (B50416) alkaloid of significant interest for its diverse pharmacological activities. This document outlines detailed methodologies for its preparation from evodiamine (B1670323), subsequent purification to high purity standards suitable for research purposes, and an exploration of the key signaling pathways it modulates.

Synthesis of Dehydroevodiamine Hydrochloride

The most common and established method for synthesizing this compound is through the acid-catalyzed dehydrogenation of its precursor, evodiamine.[1] This transformation involves an oxidation reaction that introduces a double bond into the heterocyclic core of the evodiamine molecule.[1]

Experimental Protocol: Acid-Catalyzed Dehydrogenation of Evodiamine

This protocol details the conversion of evodiamine to this compound dihydrate.[1]

Materials:

-

Evodiamine (starting material)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve evodiamine in acetone.

-

Acidify the solution by adding concentrated hydrochloric acid. The exact concentration of HCl in acetone is a critical parameter that may require optimization, though specific ratios are not consistently reported in publicly available literature.

-

Stir the reaction mixture at room temperature. The reaction time is a key variable and should be monitored, for example by Thin Layer Chromatography (TLC), to determine the point of maximum conversion.

-

Upon reaction completion, the this compound will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold acetone to remove any unreacted starting material and soluble impurities.

-

Dry the resulting white to beige powder under vacuum.

Quantitative Data:

While specific yields are not consistently reported in the literature, this method is described as a reliable route to this compound.[1] The yield is dependent on the optimization of reaction conditions such as the concentration of HCl, reaction time, and temperature.

| Parameter | Value/Range | Notes |

| Starting Material | Evodiamine | - |

| Product | This compound | Dihydrate form is often obtained[1] |

| Reagents | HCl-acidified acetone | Concentration of HCl is a key parameter |

| Reported Yield | Not consistently specified | Optimization of reaction conditions is crucial |

Purification of this compound

Achieving high purity of this compound is critical for research applications to ensure that observed biological effects are attributable to the compound of interest. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds.[2][3] For this compound, various crystalline forms, including anhydrates, solvates (e.g., with methanol), and hydrates (dihydrate and trihydrate), can be obtained through recrystallization from different solvent systems.[4]

General Recrystallization Protocol:

-

Solvent Selection: Choose a solvent or a mixture of solvents in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents to screen include methanol (B129727), ethanol, acetone, and mixtures with water or non-polar co-solvents.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Note: The choice of solvent will influence the resulting crystalline form of the this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (e.g., ≥98%), preparative reverse-phase HPLC (RP-HPLC) is a powerful technique. A two-step protocol involving cation-exchange solid-phase extraction followed by isocratic preparative RP-HPLC has been successfully employed for the gram-scale purification of dehydroevodiamine.[5]

General Preparative RP-HPLC Protocol:

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase, such as a mixture of the mobile phase components.

-

Column Selection: A C18 stationary phase is commonly used for the separation of alkaloids. The column dimensions will depend on the amount of material to be purified.

-

Mobile Phase: A typical mobile phase for RP-HPLC of alkaloids consists of a mixture of acetonitrile (B52724) or methanol and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The exact composition and gradient (or isocratic conditions) will need to be optimized.

-

Method Development: It is advisable to first develop the separation method on an analytical scale HPLC system and then scale it up for preparative purification.

-

Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

-

Post-Purification Processing: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the purified this compound.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Purity (Commercial) | ≥98% (HPLC) | As reported by commercial suppliers. |

| Solubility in DMSO | 12.5 mg/mL (requires sonication) | - |

| Solubility in Water | 1.43 mg/mL (requires sonication and warming) | The hydrochloride salt improves aqueous solubility. |

Key Signaling Pathways Modulated by Dehydroevodiamine

Dehydroevodiamine exerts its pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting research findings.

PI3K/AKT/NF-κB Signaling Pathway

Dehydroevodiamine has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway. This pathway is a critical regulator of inflammation, cell survival, and proliferation. By inhibiting this pathway, dehydroevodiamine can exert anti-inflammatory and potentially anti-cancer effects.

Caption: Dehydroevodiamine inhibits the PI3K/AKT/NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another crucial pathway involved in cellular processes such as inflammation, proliferation, differentiation, and apoptosis. Dehydroevodiamine has been reported to modulate the MAPK pathway, which may contribute to its anti-inflammatory and neuroprotective effects.

Caption: Dehydroevodiamine modulates the MAPK signaling cascade.

Experimental Workflows

Synthesis and Purification Workflow

The overall process for obtaining pure this compound for research can be summarized in the following workflow.

Caption: Workflow for the synthesis and purification of dehydroevodiamine HCl.

This technical guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to consult primary literature for more specific experimental details and to optimize the described protocols for their specific laboratory conditions and purity requirements.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Gram-scale purification of dehydroevodiamine from Evodia rutaecarpa fruits, and a procedure for selective removal of quaternary indoloquinazoline alkaloids from Evodia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroevodiamine Hydrochloride: A Technical Guide to Biological Activity Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine (DHE), a quinazoline (B50416) alkaloid isolated from Evodia rutaecarpa, and its hydrochloride salt, have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1][2] Possessing a pentacyclic structure, DHE has demonstrated neuroprotective, anti-inflammatory, anticancer, and cardiovascular effects in numerous preclinical studies.[1][2] This technical guide provides an in-depth overview of the core biological activity screening assays for Dehydroevodiamine Hydrochloride (DHE), complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound across various experimental models.

Table 1: Anti-Inflammatory Activity

| Target/Assay | Cell Line/Model | Concentration/Dosage | Observed Effect | Citation |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10, 50, 100 µM | Concentration-dependent inhibition of IFN-α/LPS-stimulated NO production. | [2] |

| Prostaglandin E2 (PGE2) Secretion | RAW 264.7 Macrophages | 30 µM | Inhibition of LPS-induced PGE2 secretion. | [3] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) | Adjuvant-Induced Arthritis Rats | Not specified | Significant reduction in serum levels. | [4] |

| iNOS and COX-2 Expression | RAW 264.7 Macrophages | Not specified | Downregulates expression. | [4] |

| Cell Proliferation | Human fibroblast-like synoviocytes (MH7A cells) | Not specified | Inhibited cell proliferation. | [5] |

Table 2: Neuroprotective Activity

| Assay | Model System | Concentration/Dosage | Observed Effect | Citation |

| Acetylcholinesterase (AChE) Inhibition | In vitro | IC50: 37.8 µM | Potent inhibition of AChE. | [2] |

| Cell Viability | Primary Cortical Neurons (Aβ-induced toxicity) | Not specified | Reduced neurotoxicity. | [6] |

| Reactive Oxygen Species (ROS) Production | Primary Cortical Neurons (Aβ-induced) | Not specified | Reduced production of Aβ-induced ROS. | [6] |

| Intracellular Calcium Levels | Primary Cortical Neurons | 10 µM | Decreased intracellular calcium levels. | [7] |

| Passive Avoidance Test | Amyloid-β (25-35)-induced amnesic mice | 1.5 mg/kg | Increased latency to step-through. | [3] |

| Water Maze Test | Scopolamine-induced amnesic rats | 10 mg/kg, p.o. | Ameliorated spatial memory impairment. | [6][7] |

| β-secretase Inhibition | In vitro | IC50: 40.96 µM | Competitive inhibitor of β-secretase. | [8] |

Table 3: Cardiovascular Activity

| Target/Assay | Model System | Concentration/Dosage | Observed Effect | Citation |

| Mean Arterial Blood Pressure (MAP) | Rats | 10 mg/kg | ~30% decrease in MAP. | [3] |

| Blood Pressure and Heart Rate | Anesthetized Rats | Cumulative dose of 22.5mg/kg/30min | Significant decrease in blood pressure and heart rate. | |

| Cardiac Contractility | Electrically-stimulated primary human atrial trabeculae | 0.1-0.3 µM | Reduced upstroke velocity, action potential amplitude, and contractile force. | [3] |

| hERG Channel (IKr) Inhibition | Human embryonic kidney cells | IC50: 253.2 ± 26.3 nM | Potent inhibition of the hERG channel. | [9] |

| Action Potential Duration (APD) | Dog ventricular cardiomyocytes | 0.01, 0.1, 1, 10 µM | Dose-dependent prolongation of APD and induction of early afterdepolarizations. | [9] |

| Cell Viability | H9c2 Cardiomyocytes (Doxorubicin-induced injury) | 10, 50 µM | Enhanced cardiomyocyte viability and decreased LDH release. | [10] |

Table 4: Anticancer Activity

| Target/Assay | Cell Line | Concentration | Observed Effect | Citation |

| Glucose Metabolism | Hepatoma cells | Not specified | Reduced glucose uptake and lactic acid production. | [1] |

| Apoptosis | Huh-7 and PLC cells | Not specified | Promotes apoptosis. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the biological activity screening of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[11]

-

Cell Culture: Plate neuronal cells (e.g., HT22), cancer cell lines (e.g., MH7A), or cardiomyocytes (e.g., H9c2) in 96-well plates at an appropriate density and allow them to adhere overnight.[11][12]

-

Treatment: Pre-treat the cells with varying concentrations of DHE for a specified period (e.g., 2 hours) before inducing toxicity or for the desired experimental duration.[11]

-

Induction of Cytotoxicity (if applicable): Introduce the cytotoxic agent (e.g., glutamate (B1630785), amyloid-β, doxorubicin) and incubate for the designated time.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Express the results as a percentage of the control (untreated) cells.

Intracellular Calcium Imaging (Fura-2 AM Staining)

This method measures changes in intracellular calcium concentrations.[11]

-

Cell Culture: Grow neurons on glass coverslips suitable for microscopy.[11]

-

Dye Loading: Load the cells with the calcium-sensitive dye Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.[11]

-

Washing: Wash the cells with fresh buffer to remove excess dye.[11]

-

Imaging Setup: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.[11]

-

Baseline Measurement: Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[11]

-

Stimulation: Perfuse the cells with a solution containing a stimulant like glutamate or NMDA to induce calcium influx.[11]

-

Data Acquisition: Continuously record the fluorescence ratio during and after stimulation.[11]

-

Data Analysis: Analyze the change in the 340/380 nm fluorescence ratio over time, which is proportional to the intracellular calcium concentration.[11]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: Treat cells with DHE and/or a stimulant (e.g., TNF-α) for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-JNK, p-ERK, and their total protein counterparts).[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

-

Detection: Detect the protein bands using a chemiluminescence detection system.[12]

In Vivo Scopolamine-Induced Amnesia Model in Rats

This model is used to assess the anti-amnesic effects of compounds.[13]

-

Animals: Male Wistar rats are commonly used.[13]

-

Behavioral Training: Train the rats in a water maze for 5 consecutive days (2 trials per day).[13]

-

Induction of Amnesia: Administer a single intraperitoneal (i.p.) injection of scopolamine (B1681570) (1 mg/kg).[13]

-

DHE Administration: 30 minutes after the scopolamine injection, administer a single oral dose of DHE (10 mg/kg), typically suspended in 0.3% carboxymethylcellulose (CMC).[13]

-

Behavioral Testing: Assess spatial memory in the water maze at various time points (e.g., 1, 4, and 24 hours) post-scopolamine administration.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Anti-inflammatory signaling pathways modulated by DHE.

Caption: Neuroprotective signaling pathways influenced by DHE.

Caption: Cardioprotective NRG1/ErbB signaling pathway of DHE.

Caption: Experimental workflow for in vitro screening of DHE.

Conclusion

This compound exhibits a compelling and diverse pharmacological profile, with potent activities across multiple biological systems. The screening assays and methodologies detailed in this guide provide a robust framework for researchers to further investigate its therapeutic potential. The multi-target nature of DHE, particularly its influence on key signaling pathways such as NF-κB, PI3K/AKT, and NRG1/ErbB, underscores its promise as a lead compound for the development of novel treatments for inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions. However, the significant activity of DHE as a hERG channel blocker, which poses a proarrhythmic risk, is a critical consideration for future drug development and necessitates careful evaluation in all research endeavors.[1][9]

References

- 1. benchchem.com [benchchem.com]

- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydroevodiamine·HCl enhances cognitive function in memory-impaired rat models -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. Dehydroevodiamine•HCl Protects Against Memory Impairment and Cerebral Amyloid-β Production in Tg2576 Mice by Acting as a β-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dehydroevodiamine and hortiamine, alkaloids from the traditional Chinese herbal drug Evodia rutaecarpa, are IKr blockers with proarrhythmic effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dehydroevodiamine Alleviates Doxorubicin-Induced Cardiomyocyte Injury by Regulating Neuregulin-1/ErbB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Pharmacological Profile of Dehydroevodiamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine (DHE), a quinazoline (B50416) alkaloid extracted from the traditional Chinese medicine Evodiae Fructus, and its hydrochloride salt (DHED), have emerged as compounds of significant scientific interest due to their broad spectrum of pharmacological activities.[1] As a primary bioactive component of its plant source, DHED has been investigated for its therapeutic potential in a variety of diseases, with modern research confirming its neuroprotective, anti-inflammatory, cardiovascular, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Dehydroevodiamine Hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and toxicological properties, with detailed data presentation and experimental methodologies for a scientific audience.

Physicochemical Properties

Dehydroevodiamine is a pentacyclic compound with an indolo[2',3':3,4]pyrido[2,1-b]quinazoline ring system.[1] The hydrochloride salt is often used to improve solubility for research purposes.

| Property | Value |

| IUPAC Name | 21-methyl-3,13,21- triazapentacyclo[11.8.0.02,10. 04,9.015,20]henicosa-. 1,3,5,7,9,15,17,19-octaen-14- one |

| Molecular Formula | C₁₉H₁₅N₃O · HCl |

| Molecular Weight | 337.80 g/mol [2] |

| CAS Number | 111664-82-5[2] |

| Appearance | White to yellow crystalline powder[1][3] |

| Solubility | Soluble in DMSO, methanol, and ethanol[1] |

Pharmacodynamics and Mechanism of Action

This compound exhibits its pharmacological effects through the modulation of multiple molecular targets and signaling pathways.

Central Nervous System Effects

DHED has shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, through a multi-faceted mechanism of action.[1][3]

-

Acetylcholinesterase (AChE) Inhibition: DHED is a non-competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[4][5] By inhibiting AChE, DHED increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2]

-

Neuroprotection: The compound has demonstrated neuroprotective effects against amyloid-β (Aβ)-induced neurotoxicity and oxidative stress in primary cortical neurons.[2]

| Target | Inhibition/Activity | IC50 Value | Ki Value | Assay System |

| Acetylcholinesterase (AChE) | Non-competitive inhibition | 37.8 µM[3][4] | 4.25 µM (in silico)[3] | In vitro enzyme assay |

Anti-Inflammatory Effects

DHED demonstrates potent anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

-

Inhibition of Inflammatory Mediators: DHED inhibits the production of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS).[1]

-

Modulation of Pro-inflammatory Cytokines: It reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-17.[1]

-

Signaling Pathway Modulation: The anti-inflammatory effects of DHED are mediated through the inhibition of the NF-κB and MAPK (p38 and ERK) signaling pathways.[1][3] Recent studies have also highlighted its ability to alleviate ulcerative colitis by inhibiting the PI3K/AKT/NF-κB signaling pathway, directly targeting AKT1.[6]

Cardiovascular Effects

DHED exerts significant effects on the cardiovascular system, which present both therapeutic potential and safety concerns.

-

Vasodilation: Dehydroevodiamine has been reported to have vasodilatory effects.[3]

-

hERG Channel Inhibition: A primary concern with DHED is its potent blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[3] This inhibition can lead to QT interval prolongation and an increased risk of Torsade de Pointes, a life-threatening cardiac arrhythmia.[3]

| Target | Inhibition/Activity | IC50 Value | Assay System |

| hERG (IKr) Channel | Blockade | 253.2 ± 26.3 nM[3] | Patch clamp on HEK cells |

Anticancer Effects

Emerging evidence suggests that DHED and related compounds possess antitumor properties. While specific IC50 values for DHED against a wide range of cancer cell lines are not extensively reported, studies on the related compound evodiamine (B1670323) provide insights into the potential anticancer activity. Evodiamine has been shown to inhibit the proliferation of various cancer cell lines, including liver and lung cancer cells, with IC50 values in the low micromolar range. The anticancer mechanisms are thought to involve the induction of apoptosis and inhibition of cell proliferation.[1]

Signaling Pathways

Pharmacokinetics

The pharmacokinetic profile of Dehydroevodiamine has been primarily studied in rodents.

| Parameter | Species | Dose | Value |

| Oral Bioavailability | Rat | 100 and 500 mg/kg | ~15.35%[6] |

| Cmax (Oral) | Mouse | 80 mg/kg | 12.8 ± 2.39 µg/mL[1][3] |

| Cmax (Oral) | Rat | 2 g/kg (extract) | 8.25 ng/mL[3] |

| Tmax (Oral) | Rat | - | < 1 hour[3] |

| Plasma Protein Binding | Rat | - | 65.6 ± 6.5%[6] |

| Terminal Elimination Half-life (IV) | Rat | 2.5 mg/kg | 91.8 ± 16.6 min[7] |

| Terminal Elimination Half-life (IV) | Rat | 5 mg/kg | 78.7 ± 11.9 min[7] |

| Volume of Distribution (IV) | Rat | 2.5 mg/kg | 1584.9 mL[7] |

| Volume of Distribution (IV) | Rat | 5 mg/kg | 1580.6 mL[7] |

| Metabolism | Rat | - | Primarily through hydroxylation and subsequent glucuronidation or sulfation.[6] |

| Excretion | Rat | 500 mg/kg (oral) | ~6% in feces and ~0.5% in urine as unchanged drug.[6] |

-

Distribution: DHE exhibits good permeability across the blood-brain barrier.[3]

-

Elimination: Metabolism is the primary route of elimination, with renal and fecal excretion of the unchanged drug being low.[6]

Toxicology and Safety

The primary safety concern for this compound is its potential for cardiotoxicity due to its potent inhibition of the hERG channel, which can lead to QT prolongation and Torsade de Pointes.[3] In vivo studies in dogs and rabbits have demonstrated these proarrhythmic effects.[3] While significant hepatotoxicity has not been reported, there is some evidence that DHE may impair bile acid homeostasis.[3]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the enzymatic activity of AChE.

-

Reagents: Acetylcholinesterase (AChE) solution, this compound (DHED) solutions of varying concentrations, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Acetylthiocholine iodide (ATCI), Phosphate (B84403) buffer (pH 8.0).

-

Procedure:

-

In a 96-well plate, combine the phosphate buffer, DTNB solution, and AChE enzyme solution.

-

Add different concentrations of DHED to the wells. Control wells should contain the vehicle.

-

Pre-incubate the plate (e.g., at 37°C for 15 minutes) to allow inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to AChE activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each DHED concentration compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-Inflammatory Activity in MH7A Cells

This protocol assesses the anti-inflammatory effects of DHED on human fibroblast-like synoviocytes (MH7A).

-

Cell Culture: Culture MH7A cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for RNA/protein). Induce inflammation with TNF-α (e.g., 10 ng/mL) and co-treat with various concentrations of DHED (e.g., 5, 10, 20 µM) for 24 hours.

-

Endpoints:

-

Cell Viability (MTT Assay): Assess cell viability to exclude cytotoxic effects.

-

Gene Expression (qPCR): Extract total RNA, synthesize cDNA, and perform qPCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and matrix metalloproteinases (MMPs).

-

Protein Expression (Western Blot): Lyse cells and perform Western blotting to detect the levels of total and phosphorylated proteins in the MAPK and NF-κB signaling pathways (e.g., p-p38, p-ERK, p-p65).

-

Cytokine Secretion (ELISA): Collect cell culture supernatants and measure the concentration of secreted cytokines (e.g., IL-1β, IL-6) using ELISA kits.

-

hERG Potassium Channel Assay (Automated Patch Clamp)

This electrophysiological assay directly measures the effect of DHED on hERG channel currents.

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

-

Procedure:

-

Utilize an automated patch-clamp system.

-

Establish a whole-cell recording configuration.

-

Apply a specific voltage protocol to elicit hERG currents.

-

Perfuse the cells with vehicle control followed by increasing concentrations of DHED.

-

Record the hERG channel current at each concentration.

-

-

Data Analysis: Measure the reduction in the hERG current amplitude at each DHED concentration compared to the control. The IC50 value is determined by fitting the concentration-response data to a suitable equation.

Conclusion

This compound is a multi-target alkaloid with a compelling and diverse pharmacological profile. Its potent activities as a non-competitive acetylcholinesterase inhibitor, a modulator of key inflammatory signaling pathways (NF-κB, MAPK, and PI3K/Akt), and a vasodilator highlight its therapeutic potential for complex diseases such as Alzheimer's disease and various inflammatory disorders. However, the significant proarrhythmic risk associated with its potent hERG channel blockade presents a critical challenge for its clinical development. Further research is warranted to explore strategies to mitigate this cardiotoxicity while preserving its beneficial pharmacological effects, potentially through medicinal chemistry efforts to develop safer analogues. This in-depth guide provides a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this promising natural product.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dehydroevodiamine Hydrochloride: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine (DHE), a quinazoline (B50416) alkaloid derived from the traditional Chinese medicine Evodia rutaecarpa, and its hydrochloride salt (DHED), have emerged as compelling multi-target therapeutic candidates.[1] Extensive research has illuminated its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the target identification and validation studies of Dehydroevodiamine Hydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Quantitative Bioactivity Data

The therapeutic potential of this compound is underscored by its potent activity against various molecular targets. The following tables summarize the key quantitative data from in vitro and in silico studies.

| Target/Assay | Parameter | Value | Organism/System | Reference |

| Acetylcholinesterase (AChE) | IC₅₀ | 37.8 µM | In vitro | [1][2][3] |

| Acetylcholinesterase (AChE) Receptor Binding | Inhibition Constant (Ki) | 4.25 µM | In silico docking | [1] |

| hERG Channel (IKr) | IC₅₀ | 253.2 ± 26.3 nM | HEK cells | |

| α₁-Adrenoceptor Ligand Binding | Ki | 3.57 µM | Rat mesenteric arteries |

Note: IC₅₀ and Ki values can vary between studies due to different experimental conditions.

While comprehensive IC₅₀ data for this compound against a wide range of cancer cell lines is still emerging, studies on the related compound, evodiamine (B1670323), provide insights into its potential anticancer activity.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Evodiamine Derivative (2-16) | DU-145 | Prostate Cancer | 1-2 |

| Evodiamine Derivative (2-16) | PC-3 | Prostate Cancer | 1-2 |

| Evodiamine Derivative (2-16) | H460 | Lung Cancer | 1-2 |

| Evodiamine Derivative (2-16) | MCF-7 | Breast Cancer | 1-2 |

| Evodiamine Derivative (2-16) | HCT-5 | Colon Cancer | 1-2 |

| Evodiamine Derivative (2-16) | SF-268 | Glioblastoma | 1-2 |

Data for evodiamine derivatives are presented to indicate the potential of this chemical scaffold.[4] Further studies are required to determine the specific IC₅₀ values for this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation, cell survival, and neurodegeneration.

Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

DHED has been shown to inhibit the PI3K/AKT/NF-κB signaling cascade, a central pathway in regulating the inflammatory response.[5] By targeting components of this pathway, DHED can suppress the production of pro-inflammatory cytokines and mediators. Recent studies have identified AKT1 as a direct target of DHE in the context of ulcerative colitis.

Modulation of the MAPK Signaling Pathway

DHED also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting the phosphorylation of ERK and p38.[6] This pathway is crucial for cell proliferation, differentiation, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target identification and validation of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine.

-

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

This compound (DHED) solutions of varying concentrations

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate (B84403) buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Inhibitor Addition: Add different concentrations of the DHED solution to the respective wells. Control wells should contain the solvent used to dissolve DHED.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate, ATCI, to all wells to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each DHED concentration compared to the control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis of Signaling Pathways (NF-κB, PI3K/AKT, MAPK)

This protocol is used to quantify the levels of total and phosphorylated proteins in the respective signaling pathways.

-

Materials:

-

Cell or tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify band intensity using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

References

- 1. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Dehydroevodiamine Hydrochloride Solid Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroevodiamine (B150072), a quinazolinocarboline alkaloid derived from Evodia rutaecarpa, has garnered significant interest for its therapeutic potential, particularly in the context of neurodegenerative diseases.[1] The hydrochloride salt of dehydroevodiamine (DHED·HCl) exists in various solid forms, including anhydrous, solvated, and hydrated crystalline states, as well as an amorphous form. The physicochemical properties of these different solid forms, such as solubility, stability, and crystal structure, are critical determinants of the compound's bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the known solid forms of dehydroevodiamine hydrochloride, presenting key quantitative data, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound Solid Forms

Dehydroevodiamine (DHED) is a bioactive alkaloid with a range of pharmacological activities, including neuroprotective, hypotensive, and anti-inflammatory effects.[2] As with many active pharmaceutical ingredients (APIs), the solid-state properties of DHED·HCl are of paramount importance in drug development. The ability of DHED·HCl to exist in multiple crystalline forms, a phenomenon known as polymorphism, as well as in hydrated and solvated states, necessitates a thorough characterization of each form.[1] Different solid forms can exhibit distinct physicochemical properties that can significantly impact the drug's performance.

A comprehensive study has identified and characterized several solid forms of dehydroevodiamine and its hydrochloride salt:

-

Dehydroevodiamine (DHED)

-

This compound Anhydrate (DHED·HCl)

-

This compound Methanol (B129727) Solvate (DHED·HCl·CH₃OH)

-

This compound Dihydrate (DHED·HCl·2H₂O)

-

This compound Trihydrate (DHED·HCl·3H₂O)

-

Amorphous this compound (DHED·HCl-AM) [1]

The formation of these different solid forms is influenced by the presence of water or other solvents, which can be incorporated into the crystal lattice through hydrogen bonds and π–π interactions.[1]

Quantitative Physicochemical Data

The following tables summarize the key quantitative data for the various solid forms of dehydroevodiamine and its hydrochloride salt.

Table 1: Solubility of Dehydroevodiamine and its Hydrochloride Salt in Various Solvents

| Compound/Solid Form | Solvent | Solubility | Notes |

| Dehydroevodiamine (DHED) | - | ~3.6 µg/mL | Highest solubility among the tested forms due to looser molecular packing.[1] |

| Dehydroevodiamine·HCl | DMSO | 37 mg/mL (109.53 mM) | Sonication is recommended to aid dissolution. |

| Dehydroevodiamine·HCl | Water | 1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C.[3] |

| Dehydroevodiamine (DHE) | DMSO | 19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |

Experimental Protocols

Detailed methodologies for the characterization of DHED·HCl solid forms are crucial for reproducible research and development.

Synthesis and Recrystallization

Objective: To synthesize and isolate different solid forms of this compound.

Protocol for Conversion of Evodiamine (B1670323) (EVO) to this compound Dihydrate (DHED·HCl·2H₂O): A reported method for the synthesis of DHED·HCl·2H₂O involves the acid-catalyzed dehydrogenation of evodiamine. This process entails dissolving evodiamine in acetone (B3395972) that has been acidified with hydrochloric acid.[1] This transformation provides a reliable route to obtaining the dihydrate form from its precursor.

General Recrystallization Procedure: The various solid forms of DHED·HCl can be obtained through recrystallization from different solvent systems under controlled conditions. The choice of solvent (e.g., methanol for the methanol solvate), temperature, and cooling rate are critical parameters in obtaining the desired crystalline form.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and assess the crystallinity of the solid forms.

Methodology: PXRD patterns are recorded on a diffractometer. Key experimental parameters include:

-

Radiation Source: Cu Kα radiation is commonly used.

-

Voltage and Current: Typically operated at settings such as 40 kV and 40 mA.

-

Scan Range (2θ): A range of 5° to 40° is generally sufficient to capture the characteristic peaks.

-

Scan Speed: A slow scan speed, for example, 2°/min, is often used to obtain high-resolution data.

The resulting diffractograms provide a unique fingerprint for each crystalline form, allowing for their identification and differentiation.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To investigate the thermal behavior of the solid forms, including melting, desolvation, and decomposition.

Methodology:

-

DSC: Samples are heated in a sealed aluminum pan under a nitrogen atmosphere. A typical heating rate is 10 °C/min over a temperature range of, for example, 30 °C to 300 °C. DSC thermograms reveal endothermic and exothermic events, such as melting points and phase transitions.

-

TGA: Samples are heated in an open aluminum pan under a nitrogen atmosphere. A heating rate of 10 °C/min over a temperature range of, for example, 30 °C to 600 °C is common. TGA measures the change in mass as a function of temperature, which is used to determine the water or solvent content in hydrates and solvates.

For instance, the dehydration of DHED·HCl·3H₂O at high temperatures leads to the formation of an amorphous form (DHED·HCl-AM).[1]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the different solid forms.

Methodology: The shake-flask method is a standard technique for solubility measurement.

-

An excess amount of the solid is added to a specific volume of the solvent in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Studies

Objective: To evaluate the physical and chemical stability of the solid forms under various environmental conditions.

Methodology: Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

-

Conditions: Samples of the different solid forms are stored under controlled conditions of temperature and relative humidity (RH), for example:

-

25 °C / 60% RH (long-term)

-

40 °C / 75% RH (accelerated)

-

-

Time Points: Samples are withdrawn at specific time intervals (e.g., 1, 3, 6 months) and analyzed.

-

Analysis: The solid form is re-characterized using techniques like PXRD to detect any phase transformations. Chemical stability is assessed by HPLC to quantify the parent compound and any degradation products.

Stability tests have shown that the humidity-induced phase transformation of DHED·HCl is dependent on the moisture content.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway of Dehydroevodiamine

Dehydroevodiamine has been shown to exert neuroprotective effects through the modulation of specific signaling pathways. One such pathway involves Sirtuin 1 (SIRT1), Forkhead box O3 (FOXO3a), and the pro-apoptotic protein Bim.

Experimental Workflow for Solid-State Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a new solid form of this compound.

Conclusion

The solid-state properties of this compound are a critical area of study for its development as a therapeutic agent. The existence of multiple solid forms, including an anhydrate, solvates, hydrates, and an amorphous form, highlights the importance of comprehensive physicochemical characterization. Understanding the unique properties of each form, such as solubility and stability, and the potential for transformations between forms, is essential for selecting the optimal solid form for formulation and ensuring consistent product quality and performance. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this promising compound. Further investigation into the relationship between the solid-state properties and the in vivo performance of this compound is warranted.

References

In Silico Docking Analysis of Dehydroevodiamine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine hydrochloride (DHED), a quinazoline (B50416) alkaloid derived from the fruit of Evodia rutaecarpa, has garnered significant scientific interest due to its broad spectrum of pharmacological activities. Exhibiting neuroprotective, anti-inflammatory, cardiovascular, and anticancer properties, DHED presents a compelling profile for therapeutic development. This technical guide provides an in-depth overview of in silico docking studies of DHED with its key protein targets, offering a valuable resource for researchers and professionals engaged in drug discovery and development. We will delve into the quantitative data from these computational studies, provide detailed experimental protocols for conducting similar analyses, and visualize the complex biological pathways and workflows involved.

Quantitative Data Summary

The interaction of this compound with various protein targets has been quantified through in silico molecular docking simulations and in vitro assays. These studies provide crucial insights into the binding affinity and inhibitory potential of DHED. The data is summarized in the tables below for clear comparison.

Table 1: In Silico Binding Affinities of this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Acetylcholinesterase (AChE) | 4EY7 | -9.00 | His447 | [1][2] |

| AKT1 | 7MYX | -5.54 | ASN-53, LYS-14, Glu-17 | |

| β-secretase (BACE1) | Not Specified | Data for DHED not available. Reference inhibitors show binding energies ranging from -7.0 to -11.0 kcal/mol. | Catalytic dyad residues Asp32 and Asp228 are key for inhibitors. | [3][4][5] |

| Topoisomerase I | 1K4T | Data for DHED not available. Reference inhibitors show binding energies ranging from -9.0 to -16.6 kcal/mol. | Intercalation between DNA base pairs and interaction with residues like Arg364 and Asp533 are crucial. | [1][6][7][8] |

| Proto-oncogene tyrosine-protein kinase (SRC) | Not Specified | Data for DHED not available. Other TCM compounds show stable binding. | Key interactions often occur at the ATP binding site involving residues like Lys295. | [9][10] |

| Prostaglandin G/H synthase 2 (PTGS2/COX-2) | 5IKR | Data for DHED not available. Flavonoids show binding affinities around -7.0 to -9.0 kcal/mol. | Key interactions for inhibitors often involve residues like Tyr385 and Ser530. | [11] |

Note: The binding energy values can vary depending on the docking software and parameters used.

Table 2: In Vitro Inhibitory Activity of this compound

| Target/Assay | Parameter | Value | Organism/System | Reference |

| Acetylcholinesterase (AChE) | IC₅₀ | 37.8 µM | In vitro | |

| Acetylcholinesterase (AChE) | Ki | 4.25 µM | In silico docking | [2] |

| hERG Channel (IKr) | IC₅₀ | 253.2 ± 26.3 nM | HEK cells |

Experimental Protocols

This section provides a detailed methodology for a typical in silico molecular docking study of this compound with a target protein.

Protocol: In Silico Molecular Docking of DHED

1. Preparation of the Target Protein:

-

Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Protein Pre-processing: The downloaded protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms are added to the protein, and the structure is checked for any missing atoms or residues. The protein is then energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and obtain a stable conformation.

2. Preparation of the Ligand (this compound):

-

Obtaining the Ligand Structure: The 2D or 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC.

-

Ligand Optimization: The ligand structure is converted to a 3D format and its geometry is optimized using a computational chemistry software. This involves energy minimization to find the most stable conformation of the molecule.

3. Molecular Docking Simulation:

-

Defining the Binding Site: The active site or binding pocket of the target protein is identified. This can be done based on the location of the co-crystallized ligand in the PDB structure or by using binding site prediction tools. A grid box is then defined around this binding site to guide the docking simulation.

-

Docking Algorithm: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to perform the docking simulation. The program systematically samples different conformations and orientations of the ligand within the defined grid box and scores them based on their binding affinity to the protein.

-

Analysis of Docking Results: The docking results are analyzed to identify the best binding pose of the ligand, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

4. Post-Docking Analysis (Optional but Recommended):

-

Molecular Dynamics (MD) Simulation: To further validate the stability of the protein-ligand complex, a molecular dynamics simulation can be performed. This simulation provides insights into the dynamic behavior of the complex over time and can help to confirm the stability of the predicted binding mode.

Signaling Pathways and Workflows

The pharmacological effects of this compound are mediated through its modulation of various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for in silico docking studies.

Neuroprotective Signaling Pathway

Caption: DHED's neuroprotective mechanism against glutamate-induced excitotoxicity.

Anti-inflammatory Signaling Pathway (PI3K/AKT/NF-κB)

Caption: DHED's inhibition of the PI3K/AKT/NF-κB inflammatory pathway.

Anticancer Signaling Pathway (HIF-1α)

Caption: DHED's potential anticancer effect via inhibition of the HIF-1α pathway.

Experimental Workflow: In Silico Docking

Caption: A generalized workflow for in silico docking studies.

Conclusion

The in silico docking studies of this compound have provided significant insights into its multi-target pharmacological profile. The computational data, corroborated by in vitro assays, highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The detailed protocols and workflow diagrams presented in this guide offer a framework for researchers to further explore the therapeutic potential of DHED and other natural products. As computational drug discovery continues to evolve, the integration of in silico methods with traditional experimental approaches will be pivotal in accelerating the development of next-generation medicines.

References

- 1. Discovery of DNA Topoisomerase I Inhibitors with Low-Cytotoxicity Based on Virtual Screening from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Exploration of small molecules as inhibitors of potential BACE1 protein to treat amyloid cerebrovascular disease by employing molecular modeling and simulation approaches | PLOS One [journals.plos.org]

- 5. Exploring the binding of BACE-1 inhibitors using comparative binding energy analysis (COMBINE) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Microscopic Modes and Free Energies for Topoisomerase I-DNA Covalent Complex Binding with Non-campothecin Inhibitors by Molecular Docking and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. In silico investigation of potential SRC kinase ligands from traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Investigation of Potential Src Kinase Ligands from Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Network pharmacology combined with molecular docking to explore the potential mechanisms for the antioxidant activity of Rheum tanguticum seeds - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroevodiamine: A Technical Guide to Natural Sources and Isolation Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine (B150072) (DHE) is a bioactive quinazoline (B50416) alkaloid that has garnered significant attention for its diverse pharmacological activities.[1] This document provides a comprehensive overview of the natural sources of DHE and detailed methodologies for its isolation and purification, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. DHE is primarily isolated from the traditional Chinese medicine Evodiae Fructus, the dried, near-ripe fruit of plants from the Rutaceae family.

Natural Sources of Dehydroevodiamine

The predominant natural source of Dehydroevodiamine is the fruit of Evodia rutaecarpa (Juss.) Benth., also known by its botanical synonym Tetradium ruticarpum (A. Juss.) T.G. Hartley.[2] This plant is a member of the Rutaceae family and its fruit is a staple in traditional Chinese medicine, commonly referred to as "Wu-Chu-Yu". Different varieties of this plant, including Evodia rutaecarpa var. officinalis and Evodia rutaecarpa var. bodinieri, also serve as sources of this alkaloid.[3] While Evodia rutaecarpa is the most cited source, Dehydroevodiamine has also been isolated from the root of Erythrina senegalensis.[4] The concentration of Dehydroevodiamine in the fruits of Evodia rutaecarpa can vary significantly, with reported contents ranging from 0.10% to 0.51%.[5]

Isolation and Purification Methodologies

The isolation of Dehydroevodiamine from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. Various chromatographic techniques are employed to achieve high purity.

Experimental Protocols

Method 1: Gram-Scale Purification from Evodia rutaecarpa Fruits [6]

This two-step protocol is designed for efficient, large-scale purification of Dehydroevodiamine.

-

Preparation of Plant Material: Commercially available dried fruits of Evodia rutaecarpa are ground into a coarse powder.

-

Initial Extraction:

-

The powdered fruit material is extracted with an appropriate solvent such as methanol (B129727) or ethanol (B145695).

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Cation-Exchange Solid Phase Extraction (SPE):

-

The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloid.

-

The solution is loaded onto a cation-exchange SPE column.

-

The column is washed with a neutral or slightly acidic solvent to remove non-alkaloidal impurities.

-

The alkaloids are then eluted with a basic solvent (e.g., methanol containing ammonia).

-

The eluate is collected and concentrated to yield an alkaloid-rich fraction.

-

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The alkaloid fraction is dissolved in a suitable solvent and subjected to isocratic preparative RP-HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (containing a modifier like formic acid or trifluoroacetic acid).

-

Fractions are collected and analyzed by analytical HPLC or TLC.

-

Fractions containing pure Dehydroevodiamine are pooled and the solvent is evaporated to yield the final product.

-

Method 2: General Solvent Extraction and Column Chromatography [7]

This method outlines a general procedure for the extraction and purification of Dehydroevodiamine.

-

Extraction:

-

The dried and crushed fruit of Evodia species is extracted with a solvent such as water, methanol, ethanol, acetone, or a mixture thereof.[7] Reflux extraction, percolation, or Soxhlet extraction can be employed.[7]

-

The extract is concentrated in a vacuum at a temperature below 70°C to dryness or until the organic solvent is removed.[7]

-

-

Adsorption Chromatography:

-

The concentrated extract is dissolved in water and loaded onto a chromatographic column packed with a non-polar or weakly polar resin (e.g., styrene-based or acrylonitrile-based copolymer resin), cation-exchange resin, silica (B1680970) gel, or ODS.[7]

-

The column is first washed with water to remove impurities.[7]

-

Elution is then carried out with a 5-50% ethanol or methanol solution.[7]

-

The eluate containing the target compound is collected.

-

-

Decolorization and Crystallization:

-

The collected eluate is concentrated, and the resulting solution is treated with activated carbon for decolorization.[7]

-

The decolorized solution is concentrated to dryness to obtain crude Dehydroevodiamine.[7]

-

The crude product is dissolved in a minimal amount of methanol, ethanol, or acetone, followed by the addition of chloroform (B151607) or ethyl acetate (B1210297) to induce crystallization and recrystallization, yielding the pure compound.[7]

-

Quantitative Data Summary

| Parameter | Value | Source |

| Dehydroevodiamine Content in Evodia rutaecarpa | 0.10% - 0.51% | [5] |

| Dehydroevodiamine in Chloroform Extract of Decoction | 0.60 mg / 1 g of Evodiae Fructus |

Signaling Pathways Modulated by Dehydroevodiamine

Dehydroevodiamine has been shown to interact with several key signaling pathways, contributing to its pharmacological effects.

-

Anti-Inflammatory Pathway: DHE inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][8] This effect is mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][8] It has also been suggested to regulate the mitogen-activated protein kinase (MAPK) pathway.

-

Neuroprotective Pathway: DHE acts as a non-competitive inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This inhibition leads to increased levels of acetylcholine in the brain, which is a key mechanism in the management of Alzheimer's disease symptoms.[1]

Visualizations

Experimental Workflow

Caption: Isolation workflow for Dehydroevodiamine.

Signaling Pathways

Caption: Key signaling pathways modulated by Dehydroevodiamine.

References

- 1. benchchem.com [benchchem.com]

- 2. Dehydroevodiamine | C19H15N3O | CID 9817839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Gram-scale purification of dehydroevodiamine from Evodia rutaecarpa fruits, and a procedure for selective removal of quaternary indoloquinazoline alkaloids from Evodia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN106892919A - The preparation method of dehydroevodiamine and its purposes of anti-agriculture pathogen - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

Dehydroevodiamine Hydrochloride: A Spectroscopic and Structural Elucidation Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and structural elucidation of Dehydroevodiamine (B150072) Hydrochloride (DHED·HCl), a quinazolinocarboline alkaloid derived from Evodia rutaecarpa. This document is intended to serve as a comprehensive resource, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key molecular interactions and analytical workflows.

Spectroscopic Data Summary

Table 1: Mass Spectrometry Data for Dehydroevodiamine

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M]+ | m/z 302 |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 2: UV-Vis Spectroscopic Data for Dehydroevodiamine Hydrochloride

| Wavelength (λmax) | Solvent |

| 248 nm | Not Specified |

| 315 nm | Not Specified |

| 367 nm | Not Specified |

Table 3: Tentative FT-IR Spectral Data and Functional Group Assignments for a Similar Alkaloid Structure

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | N-H Stretching (Amine/Amide) |

| ~3100-3000 | C-H Stretching (Aromatic) |

| ~2950-2850 | C-H Stretching (Aliphatic) |

| ~1650 | C=O Stretching (Amide) |

| ~1600-1450 | C=C Stretching (Aromatic) |

| ~1400-1300 | C-N Stretching |

Structural Elucidation and Signaling Pathways

Dehydroevodiamine has been identified as an inhibitor of key signaling pathways implicated in various disease states. The following diagrams illustrate its mechanism of action.

Figure 1. Mechanism of Acetylcholinesterase Inhibition by this compound.

Figure 2. Inhibition of the PI3K/AKT/NF-κB Signaling Pathway by Dehydroevodiamine.

Experimental Protocols

The following protocols are generalized methodologies for the spectroscopic analysis of this compound and similar alkaloids.

Mass Spectrometry (UPLC-MS/MS)

-

Instrumentation: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

A stock solution of this compound is prepared in methanol (B129727) (e.g., 1 mg/mL).

-

Working standard solutions are prepared by serial dilution of the stock solution with methanol to achieve a concentration range suitable for calibration (e.g., 5 ng/mL to 500 ng/mL).

-

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., Phenomenex Kinetex XB-C18, 2.1 × 150 mm, 1.7 µm).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.5% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile).

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Injection Volume: 5 µL.[1]

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Spray Voltage: 3000 V.

-

Vaporizer Temperature: 400°C.

-

Capillary Temperature: 350°C.

-

MRM Transition: m/z 302 → product ions (to be optimized based on instrument sensitivity).

-

UV-Visible Spectroscopy

-

Instrumentation: A double beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., methanol or ethanol).

-

Serial dilutions are made to obtain concentrations that fall within the linear range of the instrument's absorbance detector.

-

-

Analysis:

-

The spectrophotometer is blanked using the same solvent as the sample.

-

The absorbance spectrum is recorded over a range of approximately 200-400 nm to determine the wavelengths of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

-

-

Analysis:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.[2]

-

The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[3]

-

The solution is transferred to an NMR tube.

-

-

Analysis:

-

¹H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: A proton-decoupled carbon NMR experiment is performed to determine the chemical shifts of the carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are conducted to establish correlations between protons, between protons and carbons, and long-range proton-carbon correlations, respectively, to aid in the complete structural assignment.

-

Figure 3. General Experimental Workflow for the Spectroscopic Analysis of Dehydroevodiamine HCl.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and structural features of this compound. The presented data and protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising alkaloid. The elucidation of its interactions with key signaling pathways, such as the PI3K/AKT/NF-κB cascade and its inhibition of acetylcholinesterase, underscores its potential as a multi-target therapeutic agent.

References

- 1. Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9 [mdpi.com]

- 3. azom.com [azom.com]

Methodological & Application

Dehydroevodiamine Hydrochloride: Application Notes and Protocols for In Vivo Neuroinflammation Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the therapeutic potential of Dehydroevodiamine Hydrochloride (DHE-HCl) in neuroinflammatory models. The protocols outlined below are based on established methodologies and offer a framework for investigating the anti-neuroinflammatory and neuroprotective effects of this compound.

Introduction

Dehydroevodiamine (DHE), a quinazoline (B50416) alkaloid isolated from Evodia rutaecarpa, and its hydrochloride salt (DHE-HCl), have demonstrated significant anti-inflammatory and neuroprotective properties.[1] Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is a key pathological feature of various neurodegenerative diseases. DHE-HCl presents a promising therapeutic candidate by targeting key signaling pathways implicated in the neuroinflammatory cascade. This document outlines a detailed experimental design for evaluating DHE-HCl in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.

Mechanism of Action

DHE-HCl exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways:

-

Inhibition of NF-κB Pathway: DHE has been shown to downregulate the NF-κB signaling pathway, a central regulator of inflammatory responses.[2][3][4][5] By inhibiting the activation of NF-κB, DHE-HCl can suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][6]

-

Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of inflammation.[7] DHE has been observed to inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, thereby reducing the production of inflammatory mediators.[8]

-

Activation of TREM2 Signaling: Triggering receptor expressed on myeloid cells 2 (TREM2) is a receptor on microglia that plays a crucial role in regulating neuroinflammation. A related compound, Dehydroervatamine, has been shown to activate TREM2, leading to the suppression of pro-inflammatory cytokine production and inhibition of the NLRP3 inflammasome via the TREM2/DAP12 signaling pathway.[9] This suggests a potential mechanism for DHE-HCl's action on microglia.

Data Presentation

The following tables summarize key quantitative data for designing in vivo experiments with DHE-HCl in a neuroinflammation model.

Table 1: Recommended In Vivo Dosages of this compound

| Animal Model | Dosage Range | Administration Route | Reference |

| Mouse | 1.5 mg/kg | Intraperitoneal | |

| Rat | 10 mg/kg | Oral | [1][10] |

| Rat | 20 mg/kg | Oral | [1] |

| Mouse | 80 mg/kg | Gavage | [1] |

Table 2: Lipopolysaccharide (LPS) Dosing for Neuroinflammation Induction in Mice

| Mouse Strain | LPS Dosage | Administration Route | Reference |

| C57BL/6 | 250 µg/kg | Intraperitoneal | [11] |

| C57BL/6 | 1 mg/kg | Intraperitoneal | [12] |

| C57BL/6J | 2 mg/kg | Intraperitoneal | [13] |

| C57BL/6J | 5 mg/kg | Intraperitoneal | [13] |

Experimental Protocols

This section provides a detailed protocol for an LPS-induced neuroinflammation study in mice to evaluate the efficacy of DHE-HCl.

Animal Model and Husbandry

-

Animal Strain: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. Allow at least one week of acclimatization before the start of the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Groups

| Group | Treatment | Rationale |

| 1. Vehicle Control | Vehicle (e.g., saline or 0.5% DMSO in saline) | To assess baseline conditions. |

| 2. LPS Control | Vehicle + LPS | To induce neuroinflammation and serve as the disease model. |

| 3. DHE-HCl Treatment | DHE-HCl + LPS | To evaluate the therapeutic effect of DHE-HCl. |

| 4. DHE-HCl Control | DHE-HCl + Saline | To assess the effect of DHE-HCl alone. |

DHE-HCl and LPS Administration Protocol

-

DHE-HCl Preparation: Dissolve DHE-HCl in a suitable vehicle (e.g., sterile saline or a solution of 0.5% DMSO in sterile saline). The final concentration should be prepared such that the required dose can be administered in a volume of 10 ml/kg body weight.

-

DHE-HCl Administration: Administer DHE-HCl (e.g., 10 mg/kg, orally) or vehicle daily for a pre-determined period (e.g., 7-14 days) before LPS challenge. Oral gavage is a common administration route.[14] Alternatively, voluntary oral administration in a palatable jelly can be considered to minimize stress.[15][16]

-

LPS-Induced Neuroinflammation: On the final day of DHE-HCl pre-treatment, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) dissolved in sterile saline.

-

Timeline for Assessment: Euthanize animals at specific time points after LPS injection (e.g., 4 hours, 24 hours, or 7 days) to assess acute and chronic neuroinflammatory responses.

Outcome Measures

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Morris Water Maze: To evaluate spatial learning and memory, which can be impaired by neuroinflammation.[13]

-

Tissue Collection: At the designated endpoint, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS. Collect brain tissue (hippocampus and cortex are regions of interest) for further analysis.

-

Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) using ELISA or multiplex bead array.[17][18]

-

Western Blot Analysis: Analyze the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated and total forms of p65, IκBα, p38, JNK, ERK) and markers of microglial and astrocyte activation (e.g., Iba1, GFAP).

-

RT-qPCR: Measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2, Cox2).

-